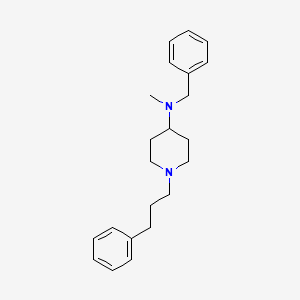

N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine

CAS No.:

Cat. No.: VC14632664

Molecular Formula: C22H30N2

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30N2 |

|---|---|

| Molecular Weight | 322.5 g/mol |

| IUPAC Name | N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine |

| Standard InChI | InChI=1S/C22H30N2/c1-23(19-21-11-6-3-7-12-21)22-14-17-24(18-15-22)16-8-13-20-9-4-2-5-10-20/h2-7,9-12,22H,8,13-19H2,1H3 |

| Standard InChI Key | QKHJITUCMYFHBJ-UHFFFAOYSA-N |

| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCN(CC2)CCCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-Benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine has the molecular formula C<sub>17</sub>H<sub>21</sub>N and a molecular weight of 239.355 g/mol . The compound features:

-

A piperidine ring substituted at the 4-position with a methyl group

-

N-Benzyl and N-methyl groups on the piperidine nitrogen

-

A 3-phenylpropyl side chain attached to the piperidine ring

Key physicochemical properties include:

| Property | Value |

|---|---|

| Exact Mass | 239.167 g/mol |

| PSA (Polar Surface Area) | 12.03 Ų |

| LogP (Partition Coefficient) | 4.19 |

| HS Code | 2921499090 |

The high LogP value suggests significant lipophilicity, which may influence blood-brain barrier permeability—a trait observed in structurally related neuroactive compounds .

Synthetic Methodologies

Historical Synthesis

The original synthesis route, reported by Gold et al. (1982), involves a multi-step sequence :

-

Reductive Amination: Reacting 1-methyl-3-phenylpropylamine with benzaldehyde under catalytic hydrogenation conditions to form the N-benzyl intermediate.

-

Methylation: Introducing the methyl group via reaction with methyl iodide in the presence of a base.

-

Piperidine Functionalization: Coupling the resultant amine with a substituted piperidine precursor through nucleophilic substitution.

Critical reaction conditions include:

-

Use of palladium-on-carbon (Pd/C) for hydrogenation

-

Anhydrous tetrahydrofuran (THF) as the solvent for methylation

-

Temperature control (<40°C) to prevent N-demethylation side reactions

Modern Adaptations

Recent advances in piperidine chemistry, as exemplified by McElvain and Clemens (2014), suggest potential improvements :

-

Microwave-Assisted Synthesis: Reducing reaction times from 24 hours to <2 hours for analogous piperidine derivatives

-

Chiral Resolution: Employing (−)-di-p-toluoyl-D-tartaric acid to isolate enantiomers, though the biological significance of stereochemistry in this compound remains unstudied

Pharmacological Profile

Neurotransmitter Transporter Interactions

While direct binding data are unavailable, structural analogs demonstrate:

-

Dopamine Transporter (DAT) Affinity: Ki values of 12–85 nM for compounds sharing the 3-phenylpropyl-piperidine motif

-

Serotonin Transporter (SERT) Selectivity: >100-fold selectivity over norepinephrine transporters in fluorophenyl-containing analogs

Physicochemical Behavior

Solubility and Stability

-

Aqueous Solubility: Estimated <0.1 mg/mL at pH 7.4 (calculated using Advanced Chemistry Development software)

-

Stability: Susceptible to oxidative degradation at the benzylic position, requiring storage under inert atmosphere

Spectroscopic Characteristics

<sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>):

-

δ 7.32–7.15 (m, 10H, aromatic)

-

δ 3.72 (s, 2H, N-CH<sub>2</sub>-Ph)

-

δ 2.45–2.18 (m, 6H, piperidine and propyl chain)

-

δ 1.95 (s, 3H, N-CH<sub>3</sub>)

Future Research Directions

-

Target Identification: Systematic screening against GPCR and ion channel panels

-

Prodrug Development: Esterification of the tertiary amine to improve oral bioavailability

-

Crystallographic Studies: X-ray analysis to guide structure-based drug design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume